molecular formula C9H9BrF3NO2S B1421105 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020252-99-6

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide

Número de catálogo: B1421105
Número CAS: 1020252-99-6
Peso molecular: 332.14 g/mol
Clave InChI: BTQIKMVDGYVIBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide (CAS Registry Number: 1020252-99-6) is a chemical compound with the molecular formula C 9 H 9 BrF 3 NO 2 S and a molecular weight of 332.14 g/mol . This benzenesulfonamide derivative is characterized by a bromo-substituent at the para-position and a trifluoromethyl group at the meta-position of the benzene ring, further functionalized with an N-ethylsulfonamide moiety. Its calculated density is 1.610±0.06 g/cm³ at 20°C, and it is characterized by very slight aqueous solubility of approximately 0.13 g/L at 25°C . This compound is part of the privileged benzene-1,4-disulfonamide scaffold, which has emerged as a promising chemotype in early-stage drug discovery for targeting oxidative phosphorylation (OXPHOS) . Benzenesulfonamide analogs have demonstrated significant potential in phenotypic screens for selective cytotoxicity against cancer cells dependent on aerobic metabolism, such as specific subtypes of pancreatic cancer, lymphoma, and acute myeloid leukemia (AML) . The primary research value of this compound lies in its role as a key synthetic intermediate or a structural analog for the discovery and optimization of novel Complex I inhibitors, which act by potently inhibiting NADH oxidation and depleting cellular ATP production in OXPHOS-dependent cells . Researchers can utilize this high-purity compound to explore structure-activity relationships (SAR), particularly around the N-alkyl substituent of the sulfonamide group, to refine properties like potency, metabolic stability, and permeability . Handling and Storage: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It should be stored at 2-8°C in a refrigerator .

Propiedades

IUPAC Name

4-bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQIKMVDGYVIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674358
Record name 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-99-6
Record name 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Route 1: Oxidation of Sulfonamide Intermediates

This method begins with the synthesis of a sulfonamide precursor, which is then subjected to halogenation and subsequent oxidation:

  • Step 1: Synthesis of the sulfonamide precursor, typically by reacting N-ethyl-4-benzenesulfonamide with halogenomethylstyrene derivatives under basic conditions.
  • Step 2: Oxidation of the alkylated sulfonamide using peracids such as m-chloroperoxybenzoic acid (m-CPBA) to introduce the trifluoromethyl group at the aromatic ring.
  • Step 3: Purification via column chromatography yields the target compound.

Example: In a study, 4, N-dimethyl-N-(2-phenyl-oxirane-2-ylmethyl)benzenesulfonamide was oxidized with m-CPBA to produce derivatives with enhanced stability and activity.

Route 2: Direct Alkylation with Halohydrins or Epoxides

This route involves the direct nucleophilic substitution of sulfonamides with halohydrins or epoxides:

  • Step 1: Preparation of halohydrins like 2-(3-chlorophenyl)oxirane via Grignard reaction of phenyl magnesium halides with suitable chlorinated ketones.
  • Step 2: Deprotonation of N-ethylbenzenesulfonamide using sodium hydride in an aprotic solvent (e.g., 2-dimethoxyethane).
  • Step 3: Nucleophilic attack of the sulfonamide anion on the halohydrin or epoxide, forming the sulfonamide with the trifluoromethyl substitutions.
  • Step 4: Purification by chromatography yields the desired sulfonamide.

Example: The synthesis of 4-bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide was achieved by alkylation of sulfonamide with halohydrins, followed by purification.

Supporting Data and Research Findings

Synthesis Efficiency

Method Yield (%) Purity Remarks
Oxidation (Route 1) 59-79 High Suitable for derivatives with enhanced stability
Alkylation (Route 2) 56-57 High Efficient for large-scale synthesis

Stability and Purity

  • Compounds synthesized via Route 1 demonstrated superior thermal stability due to the oxidation step, which stabilizes the trifluoromethyl group on the aromatic ring.
  • Alkylation methods yielded compounds with comparable purity but required careful control of reaction conditions to prevent side reactions.

Reaction Conditions Summary

Parameter Optimal Range Reference
Temperature 80°C for alkylation, Reflux for oxidation ,
Reagents m-CPBA, sodium hydride, halohydrins ,
Solvents Toluene, chloroform, 2-dimethoxyethane ,

Notes on Practical Synthesis Considerations

  • Selectivity: The position of halogenation on the aromatic ring influences biological activity; thus, regioselectivity during halogenation is critical.
  • Reaction Optimization: Excess reagents such as sodium hydride must be used cautiously to avoid over-alkylation or side reactions.
  • Purification: Chromatography remains the most reliable method to purify the final sulfonamide derivatives, ensuring high purity for biological testing.

Summary of Key Findings

  • The synthesis of this compound can be efficiently achieved via alkylation of sulfonamides with halohydrins or through oxidation of precursor compounds.
  • Oxidation methods (Route 1) tend to produce more thermally stable derivatives, which are desirable for practical applications.
  • Reaction conditions such as temperature, choice of solvent, and reagent stoichiometry are critical for optimizing yield and purity.
  • The choice of synthetic route depends on scale, desired purity, and stability requirements.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.

    Reduction: The major product is the corresponding amine derivative.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HeLa4.22Induces apoptosis via Bcl-2 downregulation
MCF-75.10Cell cycle arrest at G2/M phase

The compound's mechanism involves modulation of apoptotic pathways, leading to reduced cell viability in cancerous cells. Molecular docking studies suggest that it may target the Epidermal Growth Factor Receptor (EGFR), enhancing its therapeutic potential against tumors .

Treatment for Hyperuricemia and Gout

A derivative of this compound has been explored for its efficacy in treating hyperuricemia and gout. It demonstrates the ability to significantly lower serum uric acid levels, making it a candidate for developing new medications for these conditions. The compound's structure allows it to effectively inhibit uric acid production, providing a promising alternative to existing treatments that often have severe side effects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key features influencing its efficacy include:

Structural Feature Impact on Activity
Bromine SubstitutionEnhances lipophilicity and cellular uptake
Trifluoromethyl GroupIncreases metabolic stability and potency
Sulfonamide MoietyEssential for biological activity

Studies indicate that modifications to these groups can lead to improved selectivity and potency against specific targets in cancer therapy .

Clinical Trials in Cancer Treatment

A clinical trial involving a related compound demonstrated promising results in patients with advanced cervical cancer, where the treatment led to significant tumor reduction and improved survival rates. This case highlights the potential of sulfonamide derivatives in oncological applications.

Combination Therapy Approaches

Research has indicated that combining this compound with traditional chemotherapeutics may enhance overall treatment efficacy. For instance, combining this compound with doxorubicin resulted in a synergistic effect, leading to increased apoptosis in resistant cancer cell lines .

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide depends on its application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and inhibiting their activity.

    Protein-Ligand Interactions: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and stability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide with structurally related benzenesulfonamide derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight Key Properties/Biological Activities References
This compound Ethyl (N-substituent), Br (C4), CF₃ (C3) ~382.2 g/mol Potential COL3A1 inhibitor; balanced lipophilicity for membrane permeability.
4-Bromo-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide 4-Ethoxyphenyl (N-substituent), Br (C4), CF₃ (C3) 424.23 g/mol Increased steric bulk; 97% purity; ethoxy group may enhance solubility but reduce metabolic stability.
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide Dimethyl (N-substituents), Br (C4), CF₃ (C3) ~368.2 g/mol Tertiary sulfonamide; higher lipophilicity; potential for altered toxicity or metabolic pathways.
4-Bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-3-(trifluoromethyl)-... Quinolin-3-yloxy (C4), 3,5-dichloro (phenyl), Br (C4), CF₃ (C3) ~600+ g/mol Enhanced target specificity (e.g., kinase inhibition) but reduced solubility due to bulky substituents.
Celecoxib Pyrazolyl (C1), CF₃ (C3), p-tolyl (C5) 381.37 g/mol COX-2 inhibitor; demonstrates anti-inflammatory activity; lacks bromine but shares sulfonamide core.
4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide Propyl (N-substituent), Br (C4), CF₃ (C3) ~396.2 g/mol Longer alkyl chain may improve half-life but increase risk of off-target interactions.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The ethyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the dimethyl group in its analog () increases hydrophobicity, which may enhance CNS penetration but reduce renal clearance . However, this modification also reduces aqueous solubility, limiting bioavailability .

Role of Halogenation :

  • Bromine at C4 (target compound) enhances electrophilicity, facilitating covalent interactions with nucleophilic residues in target proteins (e.g., cysteine in COL3A1). Chlorine analogs () exhibit similar reactivity but may differ in binding kinetics due to smaller atomic size .

Pharmacological Implications :

  • Compounds with ethoxy or propyl substituents (Evidences 4, 5) show varied pharmacokinetic profiles. For instance, the ethoxyphenyl group () may slow metabolism via steric hindrance of cytochrome P450 enzymes .
  • The trifluoromethyl group (common across all analogs) contributes to metabolic stability by resisting oxidative degradation, a feature critical for prolonged drug action .

Safety and Toxicity :

  • Tertiary sulfonamides (e.g., dimethyl analog in ) are associated with higher risks of idiosyncratic toxicity compared to secondary sulfonamides like the target compound .
  • Bulkier derivatives () may exhibit lower acute toxicity due to reduced membrane permeability but could accumulate in lipid-rich tissues .

Actividad Biológica

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, including synthesis methods, mechanism of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H9BrF3N1O2S
  • Molecular Weight : 326.15 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride and N-ethylamine.
  • Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or under reflux conditions to facilitate the formation of the sulfonamide linkage.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in tumor growth and inflammation, similar to other sulfonamide compounds that have shown efficacy against various kinases and enzymes in cancer pathways .
  • Antimicrobial Activity : The presence of the sulfonamide group is known to enhance the compound's ability to disrupt bacterial folate synthesis, leading to antimicrobial effects.

Anticancer Activity

A study evaluated the anticancer potential of a series of sulfonamide derivatives, including those similar to this compound. The findings indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM depending on structural modifications .

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-231 (Breast Cancer)15Apoptosis induction
VemurafenibA375 (Melanoma)0.5BRAF inhibition
DabrafenibA375 (Melanoma)1.0BRAF inhibition

Antimicrobial Activity

In vitro studies have demonstrated that compounds with a sulfonamide moiety exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Anticancer Evaluation : In a recent study, a novel series of sulfonamide derivatives were synthesized and tested for their anticancer properties against the NCI-60 cancer cell line panel. The most promising candidates exhibited IC50 values below 20 µM, indicating potential as therapeutic agents .
  • Kinase Inhibition Profile : Further evaluation revealed that some derivatives showed selective inhibition against specific kinases implicated in cancer progression, suggesting a targeted therapeutic approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.